Dehydrogriseofulvin
Overview
Description
Dehydrogriseofulvin is a member of benzofurans.
This compound is a natural product found in Penicillium concentricum with data available.
Mechanism of Action
Target of Action
Dehydrogriseofulvin, also known as Amudene, primarily targets tubulin and keratin in keratin precursor cells . Tubulin is a protein that is crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. Keratin is a structural protein found in skin, hair, and nails.
Mode of Action
This compound interacts with its targets by binding to tubulin, thereby interfering with microtubule function and inhibiting mitosis . It also binds to keratin in keratin precursor cells, making them resistant to fungal infections . The drug reaches its site of action only when hair or skin is replaced by the keratin-Dehydrogriseofulvin complex .
Biochemical Pathways
This compound affects the biochemical pathways related to cell division and fungal infection. By binding to tubulin, it disrupts the formation of microtubules, thus inhibiting cell division . This is particularly relevant in the context of fungal infections, where the drug can prevent the proliferation of the infecting organism.
Pharmacokinetics
It’s worth noting that the bioavailability of griseofulvin, a similar compound, is highly variable
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of mitosis and cell division in human cancer cells and the arrest of hepatitis C virus replication . It also has potential inhibitory effects on SARS-CoV-2 entry and viral replication .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of certain organic compounds in the environment can increase the yield of this compound . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence or absence of specific environmental factors.
Biochemical Analysis
Biochemical Properties
Dehydrogriseofulvin interacts with several enzymes and proteins. It is a product of the nonreducing polyketide synthase GsfA, which combines one acetyl-CoA and six malonyl-CoA units to form the heptaketide backbone . The A-B-C ring structures of griseofulvin were first discovered by oxidative degradation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to disrupt mitosis and cell division in human cancer cells . It also inhibits microtubule formation in mammalian cells, acting as a strong inhibitor of a normal cytoplasmic microtubule network .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the polymerized microtubules in susceptible dermatophytes . This leads to the production of multinucleate fungal cells. The inhibition of nucleic acid synthesis and the formation of hyphal cell wall material may also be involved .
Metabolic Pathways
This compound is involved in the metabolic pathways of the polyketide synthase GsfA . It is derived from acetyl and malonyl CoA precursor molecules to form this compound .
Transport and Distribution
It is known that griseofulvin, from which this compound is derived, is deposited in keratin precursor cells within 4–8 hours of oral administration .
Properties
IUPAC Name |
(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLYVROQSJYFAZ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957141 | |
Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3573-90-8 | |
Record name | (-)-Dehydrogriseofulvin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3573-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrogriseofulvin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-DEHYDROGRISEOFULVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5ET7TN92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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